Hydrogen-Bond Donor/Acceptor Capacity: Pyridone vs. Non-Oxo Pyridine Isomers
The target compound possesses the 2-oxo-1,2-dihydropyridine (pyridone) core, which provides one H-bond donor (N–H) and one additional H-bond acceptor (C=O) compared to non‑oxo pyridine analogs such as N-(pyridin-3-yl)but-2-ynamide. In the 2-oxo-1,2-dihydropyridinyl-3-yl amide class evaluated against glycogen phosphorylase a (GPa), the pyridone NH and carbonyl are essential for activity; N‑alkylated derivatives that eliminate the NH donor showed substantial loss of potency, and the SAR study identified dimeric pyridone amides with GPa IC₅₀ values of 230 and 260 nM [1]. Although no direct head-to-head data for the exact target compound versus its non‑oxo analogs are publicly available, the class‑level SAR establishes that the presence and tautomeric state of the 2‑oxo group is a primary determinant of biological activity [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and functional group identity |
|---|---|
| Target Compound Data | 1 H-bond donor (pyridone NH) + 2 H-bond acceptors (pyridone C=O + amide C=O); molecular formula C₉H₈N₂O₂, MW 176.17 |
| Comparator Or Baseline | N-(pyridin-3-yl)but-2-ynamide: 0 H-bond donors, 1 H-bond acceptor (amide C=O only); molecular formula C₉H₈N₂O, MW 160.17. N-(pyridin-2-yl)but-2-ynamide (CAS 1835722-06-9): identical HBD/HBA count to 3‑yl isomer . |
| Quantified Difference | +1 H-bond donor and +1 H-bond acceptor relative to non‑oxo pyridine isomers; class‑level GPa IC₅₀ shift from inactive to 230–260 nM when pyridone NH is present [1]. |
| Conditions | Class‑level inference from 2-oxo-1,2-dihydropyridinyl-3-yl amide SAR study (14 derivatives); GPa enzyme inhibition assay using glucose‑1‑phosphate substrate [1]. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting enzymes or receptors where hydrogen‑bonding contacts are critical (e.g., kinase or phosphorylase active sites), the pyridone NH/C=O pair may be the difference between an inactive tool compound and a nanomolar probe, making the non‑oxo analogs inadequate substitutes.
- [1] Loughlin WA, Jenkins ID, Karis ND, Healy PC. Discovery of new nanomolar inhibitors of GPa: Extension of 2-oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors. Eur J Med Chem. 2017;127:341-356. Dimers 39 and 43: IC₅₀ = 230 and 260 nM. View Source
